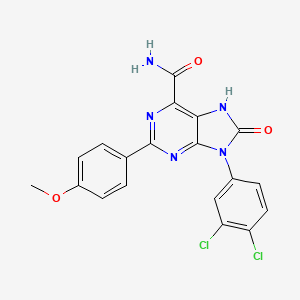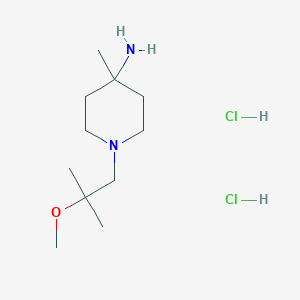
2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-difluoromethanesulfonylphenyl)acetamide is a chemical compound with the molecular weight of 283.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, have raised concerns regarding their persistence and toxicological profiles. The review by Liu and Avendaño (2013) delves into the environmental biodegradability of these chemicals, highlighting laboratory investigations on important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives. It emphasizes the need for understanding the quantitative and qualitative relationships between precursors and perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), microbial degradation pathways, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).
Sources and Environmental Fate of Novel Fluorinated Alternatives
Wang et al. (2019) review the sources, environmental fate, and potential health risks of novel fluorinated alternatives to PFASs. The study highlights the dominance of certain novel pollutants such as hexafluoropropylene oxide dimer (HFPO-DA) and stresses the importance of further toxicological studies to evaluate their safety compared to legacy PFASs. The review underscores the systemic multiple organ toxicities presented by these alternatives and their comparable or more serious potential toxicity (Wang et al., 2019).
Use of CF3SO2Cl in Organic Synthesis
Chachignon, Guyon, and Cahard (2017) summarize the application of trifluoromethanesulfonyl chloride (CF3SO2Cl) in organic synthesis, particularly in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This review part highlights the versatility of CF3SO2Cl in promoting electrophilic chlorination and its utility in enantioselective chlorination processes. The distinction between the reductive conditions required by CF3SO2Cl and the oxidative conditions for CF3SO2Na highlights the chemical's importance in synthetic chemistry (Chachignon, Guyon, & Cahard, 2017).
Environmental and Health Impacts of PFASs
The review by Houde et al. (2011) provides an updated overview of the biological monitoring information on PFASs in aquatic ecosystems. It covers the wide range of geographical locations and habitats investigated, contributing to a better understanding of the global distribution of PFASs in aquatic organisms. The study emphasizes the need for continuous monitoring with key sentinel species and recommends the standardization of analytical methods to adequately study the environmental fate and distribution of PFASs (Houde et al., 2011).
特性
IUPAC Name |
2-chloro-N-[2-(difluoromethylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO3S/c10-5-8(14)13-6-3-1-2-4-7(6)17(15,16)9(11)12/h1-4,9H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRPHAUIURJULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)
![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)
![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)
![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)
![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)


![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)
